N,N-Didesethyl Sunitinib Hydrochloride

Vue d'ensemble

Description

N,N-Didesethyl Sunitinib Hydrochloride is a potent inhibitor of AMP-activated protein kinase (AMPK), with IC50 values of 393 nM and 141 nM for AMPKα1 and AMPK2, respectively . This compound is a metabolite of Sunitinib, a well-known multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy . This compound is primarily used in scientific research to study its effects on various cellular pathways and its potential therapeutic applications.

Mécanisme D'action

Target of Action

N,N-Didesethyl Sunitinib Hydrochloride is a potent inhibitor of AMP-activated protein kinase (AMPK) . AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in the response to cellular stress .

Mode of Action

This compound inhibits AMPK, with IC50 values of 393 nM for AMPKα1 and 141 nM for AMPKα2 . By inhibiting AMPK, it disrupts the balance of cellular energy, which can lead to various changes in cellular processes .

Biochemical Pathways

The inhibition of AMPK by this compound affects multiple biochemical pathways. AMPK is involved in a wide range of biological processes, including glucose and lipid metabolism, cell growth, and autophagy . Therefore, the inhibition of AMPK can have widespread effects on these pathways .

Pharmacokinetics

It’s known that the compound is a major active metabolite of the anticancer drug sunitinib . In patients, plasma sunitinib and N-desethyl sunitinib account for 42% and 24% , respectively . This suggests that N-desethyl sunitinib contributes significantly to the therapeutic effect of oral sunitinib .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of AMPK. This can lead to changes in cellular energy balance, potentially affecting processes such as cell growth and metabolism .

Analyse Biochimique

Biochemical Properties

N,N-Didesethyl Sunitinib Hydrochloride functions as a multi-target tyrosine kinase inhibitor. It interacts with various enzymes and proteins, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and KIT . These interactions inhibit the phosphorylation of these receptors, thereby blocking the downstream signaling pathways that promote cell proliferation and survival. The compound’s inhibitory effects on these kinases are crucial for its role in cancer therapy, as it helps to reduce tumor growth and angiogenesis.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by inhibiting cell signaling pathways, particularly those involved in angiogenesis and cell proliferation . The compound affects gene expression by downregulating the expression of genes associated with cell survival and proliferation. Additionally, it impacts cellular metabolism by altering the metabolic pathways that support rapid cell growth, thereby reducing the energy supply to cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with tyrosine kinases. It inhibits the activity of VEGFRs, PDGFRs, and KIT by competing with ATP for binding to the kinase domain . This inhibition prevents the phosphorylation of these receptors, blocking the activation of downstream signaling pathways. The compound also induces changes in gene expression by modulating transcription factors and other regulatory proteins involved in cell cycle control and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and angiogenesis. The extent of these effects may diminish over time due to cellular adaptation or degradation of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and angiogenesis without causing significant toxicity . At higher doses, it may induce toxic effects, including weight loss, organ toxicity, and adverse effects on normal cell function. Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic efficacy, but exceeding this threshold can lead to increased toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and toxicity. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic use and minimizing adverse effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites . The compound’s localization and accumulation can affect its therapeutic efficacy and toxicity. For example, its accumulation in tumor tissues can enhance its anticancer effects, while its distribution to normal tissues may contribute to adverse effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization to the cytoplasm and nucleus allows it to interact with its target kinases and regulatory proteins, thereby exerting its inhibitory effects on cell signaling and gene expression.

Méthodes De Préparation

The synthesis of N,N-Didesethyl Sunitinib Hydrochloride involves multiple steps, starting from commercially available materials. One of the key steps includes the reaction of acetyl ethyl acetate with 4-fluoroaniline and N1, N1-diethylethane-1,2-diamine . The reaction conditions typically involve solvent-free methods to optimize the yield and purity of the final product . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure consistency and quality.

Analyse Des Réactions Chimiques

N,N-Didesethyl Sunitinib Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule. Common reagents include halides and alkoxides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives.

Applications De Recherche Scientifique

N,N-Didesethyl Sunitinib Hydrochloride has a wide range of scientific research applications, including:

Comparaison Avec Des Composés Similaires

N,N-Didesethyl Sunitinib Hydrochloride is similar to other tyrosine kinase inhibitors, such as:

N-Desethyl Sunitinib: Another metabolite with similar kinase inhibitory effects but different pharmacokinetic properties.

Metformin Hydrochloride: An AMPK activator used in diabetes research, which contrasts with the inhibitory effects of this compound.

The uniqueness of this compound lies in its specific inhibitory effects on AMPK and its role as a metabolite of Sunitinib, providing insights into the metabolic pathways and therapeutic potential of the parent compound.

Activité Biologique

N,N-Didesethyl Sunitinib Hydrochloride (DSU) is an active metabolite of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Sunitinib is primarily used in the treatment of metastatic renal cell carcinoma (mRCC) and gastrointestinal stromal tumors (GIST). Understanding the biological activity of DSU is crucial for optimizing therapeutic strategies and improving patient outcomes.

This compound exerts its biological effects by inhibiting multiple receptor tyrosine kinases, including:

- Vascular Endothelial Growth Factor Receptors (VEGFRs)

- Platelet-Derived Growth Factor Receptors (PDGFRs)

- Stem Cell Factor Receptor (c-KIT)

These targets play significant roles in tumor cell proliferation and angiogenesis, leading to reduced tumor growth and improved survival rates in patients with mRCC .

Pharmacokinetics

The pharmacokinetics of DSU is characterized by its metabolism primarily via the cytochrome P450 enzyme CYP3A4. This metabolic pathway significantly influences its plasma concentrations and, consequently, its therapeutic efficacy. Studies have shown that the pharmacokinetic profiles of Sunitinib and DSU can correlate with clinical outcomes such as progression-free survival (PFS) and overall survival (OS) in mRCC patients .

Table 1: Pharmacokinetic Parameters of DSU

| Parameter | Value |

|---|---|

| Half-Life | 40-60 hours |

| Peak Plasma Concentration | 15-30 ng/mL |

| Volume of Distribution | 2.5 L/kg |

| Clearance | 0.5 L/h/kg |

Clinical Efficacy

Clinical studies have demonstrated that DSU possesses comparable biological activity to Sunitinib. For instance, in a cohort study involving 26 mRCC patients, higher plasma concentrations of DSU were associated with improved clinical outcomes, including reduced adverse events and enhanced response rates .

Case Study: Pharmacokinetics and Clinical Outcomes

In a study examining the relationship between drug levels and clinical outcomes:

- Patients with DSU concentrations above 15 ng/mL showed a significantly lower incidence of adverse events such as hand-foot syndrome compared to those with lower concentrations.

- The optimal therapeutic range for DSU was identified as critical for maximizing efficacy while minimizing toxicity .

Adverse Effects

Despite its efficacy, treatment with Sunitinib and its metabolites, including DSU, can lead to several adverse effects:

- Common Adverse Events : Fatigue, hand-foot syndrome, and gastrointestinal disturbances.

- Serious Adverse Events : Pulmonary hemorrhage, severe cutaneous reactions (e.g., Stevens-Johnson syndrome), and significant bleeding events .

Table 2: Common Adverse Events Associated with DSU

| Adverse Event | Incidence (%) |

|---|---|

| Fatigue | 34 |

| Hand-foot syndrome | 30 |

| Nausea | 25 |

| Diarrhea | 20 |

| Hypertension | 15 |

Propriétés

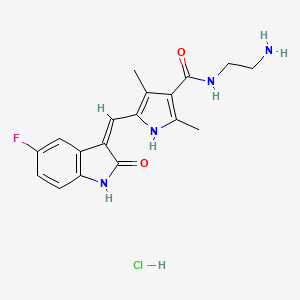

Numéro CAS |

873077-70-4 |

|---|---|

Formule moléculaire |

C18H19FN4O2 |

Poids moléculaire |

342.4 g/mol |

Nom IUPAC |

N-(2-aminoethyl)-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |

InChI |

InChI=1S/C18H19FN4O2/c1-9-15(22-10(2)16(9)18(25)21-6-5-20)8-13-12-7-11(19)3-4-14(12)23-17(13)24/h3-4,7-8,22H,5-6,20H2,1-2H3,(H,21,25)(H,23,24)/b13-8- |

Clé InChI |

MUXSMSOGTBJZDC-JYRVWZFOSA-N |

SMILES |

CC1=C(NC(=C1C(=O)NCCN)C)C=C2C3=C(C=CC(=C3)F)NC2=O.Cl |

SMILES isomérique |

CC1=C(NC(=C1C(=O)NCCN)C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O |

SMILES canonique |

CC1=C(NC(=C1C(=O)NCCN)C)C=C2C3=C(C=CC(=C3)F)NC2=O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.